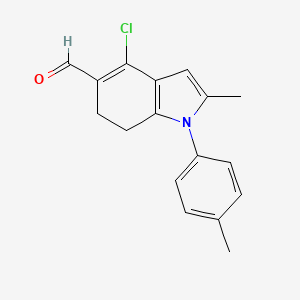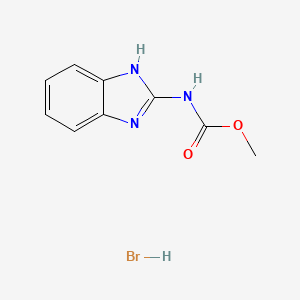
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide is a chemical compound with the molecular formula C9H10BrN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide typically involves the reaction of benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of Methyl 1H-benzimidazol-2-ylcarbamate.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide involves its interaction with cellular components. The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to cell cycle arrest and apoptosis. The compound’s effects are particularly pronounced in rapidly dividing cells, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound is structurally similar and shares some biological activities.
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Mebendazole: A well-known antiparasitic agent that is structurally related to Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide.
Uniqueness
This compound is unique due to its specific binding affinity to tubulin proteins and its potential applications in both antifungal and anticancer therapies. Its ability to disrupt microtubule assembly distinguishes it from other similar compounds, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
85187-34-4 |
|---|---|
Molekularformel |
C9H10BrN3O2 |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;hydrobromide |
InChI |
InChI=1S/C9H9N3O2.BrH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |
InChI-Schlüssel |
MIDUSXSVFYCCEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


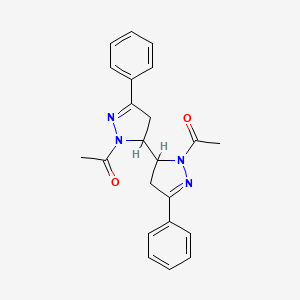
![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)

![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
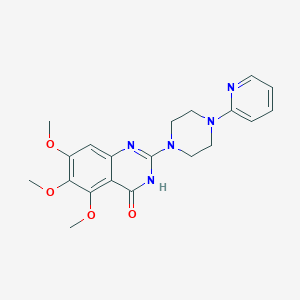
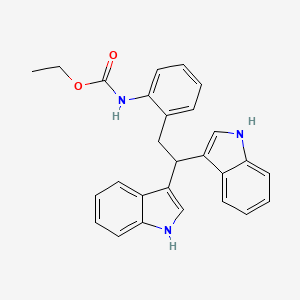


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
